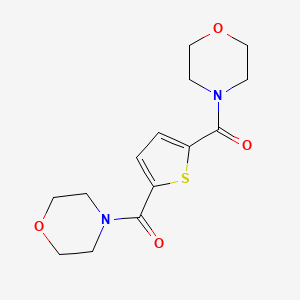

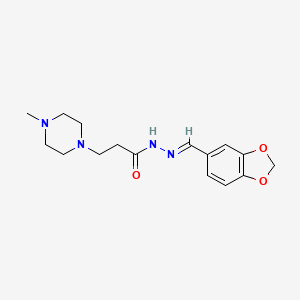

![molecular formula C13H11FN2O3S B5537477 N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)

N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide, commonly known as AFN-1252, is a novel antibacterial agent that has gained attention in recent years due to its unique mechanism of action. It is a synthetic compound that was first discovered in 2007 by researchers at the University of Notre Dame. Since then, AFN-1252 has been the subject of numerous scientific studies exploring its potential as a new class of antibiotics.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Compounds

A study by Mehdipour‐Ataei, Sarrafi, and Hatami (2004) describes the synthesis of a novel diamine with built-in sulfone, ether, and amide structures, using a precursor similar to N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide. This diamine was utilized to prepare thermally stable polyimides, demonstrating its potential in developing high-performance materials with specific properties such as heat resistance (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Advanced Functional Materials

In the realm of functional materials, Lahtinen et al. (2014) synthesized and characterized several N-substituted sulfanilamide derivatives, analyzing their crystal structures, thermal properties, and potential antimicrobial activities. These compounds, derived from sulfanilamide chemistry, underscore the broad applicability of this compound and its derivatives in material science, especially for applications requiring specific molecular architectures (Lahtinen et al., 2014).

Biological Research and Bioengineering

Liu et al. (2021) designed and genetically encoded a new latent bioreactive unnatural amino acid, demonstrating the expansive potential for covalent bonding in proteins through sulfur(VI) fluoride exchange (SuFEx) chemistry. This approach, utilizing molecules with functional groups akin to this compound, highlights the compound's relevance in creating novel biochemical tools for research and therapeutic applications (Liu et al., 2021).

Exploration in Crystallography

Research into the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides by Suchetan et al. (2016) provides insight into the molecular conformation of related compounds. Their work illustrates the systematic study of molecular geometry, which is crucial for understanding the physicochemical properties of substances like this compound in various applications, from drug design to material science (Suchetan et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-fluoro-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJJWJLTFFSLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

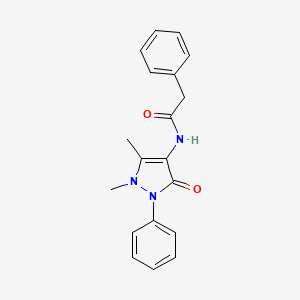

![N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5537396.png)

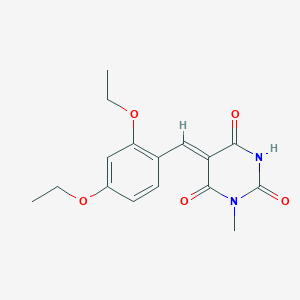

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[3-(methylthio)phenyl]acetamide hydrochloride](/img/structure/B5537404.png)

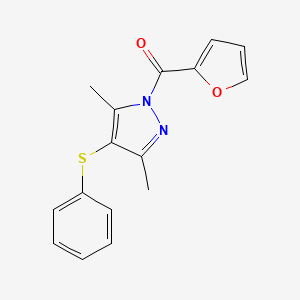

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B5537416.png)

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)

![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)